3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid 3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634068
InChI: InChI=1S/C8H5BrF3NO3/c1-16-6-3(8(10,11)12)2-4(9)5(13-6)7(14)15/h2H,1H3,(H,14,15)
SMILES:
Molecular Formula: C8H5BrF3NO3
Molecular Weight: 300.03 g/mol

3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid

CAS No.:

Cat. No.: VC18634068

Molecular Formula: C8H5BrF3NO3

Molecular Weight: 300.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid -

Specification

Molecular Formula C8H5BrF3NO3
Molecular Weight 300.03 g/mol
IUPAC Name 3-bromo-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5BrF3NO3/c1-16-6-3(8(10,11)12)2-4(9)5(13-6)7(14)15/h2H,1H3,(H,14,15)
Standard InChI Key TUWHINWPOKORNN-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=C(C=C1C(F)(F)F)Br)C(=O)O

Introduction

Synthesis and Preparation Methods

Synthetic Routes

Chemical Properties and Reactivity

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the trifluoromethyl group’s hydrophobicity.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions.

Reactivity Profile

The bromine atom at position 3 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group permits esterification or amidation. The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attacks at adjacent positions .

Substitution Reactions

  • Amination: Reacts with primary amines to form 3-amino derivatives.

  • Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids yields biaryl products.

Biological Activity and Applications

Role as a Pharmaceutical Intermediate

This compound is a critical intermediate in synthesizing (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a CFTR modulator used to treat cystic fibrosis . The bromine atom serves as a leaving group, replaced during amination steps to introduce the amino functionality.

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Enhances metabolic stability and membrane permeability.

  • Methoxy Group: Directs electrophilic substitution and influences binding affinity.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey SubstituentsApplication
3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acidC8H5BrF3NO3\text{C}_8\text{H}_5\text{BrF}_3\text{NO}_3Br, OCH₃, CF₃CFTR modulator intermediate
Methyl 3-bromo-6-(trifluoromethyl)picolinate C8H5BrF3NO2\text{C}_8\text{H}_5\text{BrF}_3\text{NO}_2Br, COOCH₃, CF₃Antimicrobial research
(S)-3-Amino-6-methoxy-N-(...)picolinamide C12H13F6N2O3\text{C}_{12}\text{H}_{13}\text{F}_6\text{N}_2\text{O}_3NH₂, OCH₃, CF₃Cystic fibrosis therapy

Case Studies and Research Findings

Patent-Based Synthesis Optimization

In WO2018116139A1, the compound was synthesized via a four-step process starting from 6-methoxy-5-(trifluoromethyl)picolinic acid. Bromination using NBS in CH2Cl2\text{CH}_2\text{Cl}_2 achieved 92% yield, with HPLC purity >99% .

Scale-Up Challenges

Agglomeration during bromination was mitigated using anti-solvent crystallization, reducing impurities to <0.5%.

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